Fmoc-PEG4-Val-Ala-PAB
Description
Evolution of Prodrug Strategies and Targeted Therapies
Prodrugs are inactive or less active drug derivatives that undergo biotransformation in the body to release the active pharmaceutical ingredient. nih.govijpsjournal.com Early prodrug strategies focused on improving physicochemical properties like solubility and stability. nih.govtandfonline.com However, the evolution of this field has led to the design of "smart" prodrugs that can be activated by specific stimuli present in the target microenvironment, such as enzymes that are overexpressed in tumor cells. nih.govtandfonline.comfrontiersin.org This targeted approach is a cornerstone of modern cancer therapy, aiming to deliver cytotoxic agents directly to malignant cells while sparing healthy tissues. nih.govnih.gov
Significance of Enzyme-Cleavable Linkers in Bioconjugation Chemistry
A key element in the design of targeted therapies like ADCs is the linker that connects the targeting moiety (e.g., an antibody) to the therapeutic payload. biochempeg.comnih.gov Enzyme-cleavable linkers are a sophisticated class of linkers designed to be stable in the bloodstream but susceptible to cleavage by specific enzymes found within or near target cells. axispharm.comcreativebiolabs.net This enzymatic cleavage is a critical step for the controlled release of the active drug at the desired site of action. axispharm.comcreativebiolabs.net The specificity of enzyme-substrate interactions allows for a high degree of control over where and when the drug is released. biosyn.com
Cathepsins, a family of proteases often found in high concentrations within the lysosomes of tumor cells, are frequently exploited for this purpose. nih.gov Dipeptide sequences like valine-citrulline (Val-Cit) and valine-alanine (Val-Ala) have been identified as effective substrates for cathepsin B, a lysosomal cysteine protease. researchgate.netiris-biotech.de
Overview of Multifunctional Linker Design for Controlled Payload Release
Modern linkers are often multifunctional, incorporating several key components to optimize the performance of the drug conjugate. researchgate.net These can include:
A spacer element: This component physically separates the payload from the targeting molecule, which can help to maintain the biological activity of both. Polyethylene (B3416737) glycol (PEG) chains are commonly used as spacers due to their hydrophilicity, biocompatibility, and ability to improve the solubility and pharmacokinetic profile of the conjugate. nih.govadcreview.comcreative-biolabs.commolecularcloud.org
A cleavable unit: This is the site of enzymatic or chemical cleavage, such as the Val-Ala dipeptide. broadpharm.commedchemexpress.com
A self-immolative moiety: This group, upon cleavage of the adjacent unit, undergoes a spontaneous electronic cascade to release the payload in its unmodified, active form. The p-aminobenzyl alcohol (PAB) group is a widely used self-immolative spacer. creativebiolabs.netbroadpharm.com
The careful combination of these elements in a single linker structure is crucial for achieving controlled and efficient payload release. acs.orgnih.govresearchgate.net
Defining the Role of Fmoc-PEG4-Val-Ala-PAB as a Key Synthetic Intermediate and Research Tool
This compound is a heterobifunctional linker that embodies the principles of modern multifunctional linker design. broadpharm.comprecisepeg.com Its structure comprises:
An Fmoc (fluorenylmethyloxycarbonyl) protecting group: This group temporarily blocks the amine functionality, allowing for sequential and controlled synthesis of more complex molecules. It can be readily removed under basic conditions to reveal a free amine for further conjugation. broadpharm.combroadpharm.com
A PEG4 spacer: This tetraethylene glycol unit enhances water solubility and provides spatial separation between the conjugated molecules. nih.govadcreview.comcreative-biolabs.commolecularcloud.org
A Val-Ala dipeptide: This sequence serves as the cathepsin B-cleavable site, ensuring drug release in the lysosomal compartment of target cells. iris-biotech.de
A PAB self-immolative group: This ensures the efficient and traceless release of the payload upon cleavage of the Val-Ala peptide. creativebiolabs.netbroadpharm.com
Due to this well-defined, multifunctional architecture, this compound serves as an essential building block in the synthesis of ADCs and other targeted drug delivery systems. broadpharm.combiocat.com It provides researchers with a versatile tool to construct and evaluate novel bioconjugates for therapeutic and diagnostic applications. taskcm.comaxispharm.commedchemexpress.com
Structure
2D Structure
Properties
Molecular Formula |
C41H54N4O10 |
|---|---|
Molecular Weight |
762.9 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[3-[[(2S)-1-[[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C41H54N4O10/c1-28(2)38(40(49)43-29(3)39(48)44-31-14-12-30(26-46)13-15-31)45-37(47)16-18-51-20-22-53-24-25-54-23-21-52-19-17-42-41(50)55-27-36-34-10-6-4-8-32(34)33-9-5-7-11-35(33)36/h4-15,28-29,36,38,46H,16-27H2,1-3H3,(H,42,50)(H,43,49)(H,44,48)(H,45,47)/t29-,38-/m0/s1 |
InChI Key |
NQUXCEKCWOTFKK-HTOJEEBVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Mechanistic Investigations of Val Ala Pab Cleavage and Payload Release
Enzymatic Hydrolysis of the Val-Ala Peptide Bond:
The primary trigger for payload release from the Val-Ala-PAB system is the enzymatic hydrolysis of the amide bond linking the alanine (B10760859) (Ala) and p-aminobenzyl (PAB) moieties. This reaction is catalyzed by lysosomal proteases, most notably Cathepsin B, which is often overexpressed in the tumor microenvironment.
Cathepsin B is a cysteine protease that exhibits both endopeptidase and dipeptidyl carboxypeptidase activities. hzdr.denih.govcam.ac.ukacs.org Its ability to cleave dipeptide linkers, such as valine-alanine (Val-Ala), is fundamental to the linker's function. The Val-Ala sequence is recognized as an effective substrate for Cathepsin B. nih.govresearchgate.net In the context of the Val-Ala dipeptide, the valine residue occupies the P2 position and the alanine residue occupies the P1 position relative to the scissile bond.
Studies have shown that Cathepsin B has a preference for hydrophobic residues at the P2 position, which makes valine a suitable candidate. cam.ac.ukacs.org The enzyme demonstrates robust activity across a broad pH range, including the acidic environment of lysosomes (pH 4.6-5.8) and more neutral conditions. nih.govacs.org While direct kinetic comparisons can be complex, the efficiency of Val-Ala cleavage is considered comparable to other widely used dipeptides like valine-citrulline (Val-Cit), with payload release by Cathepsin B not being negatively affected when citrulline is substituted with alanine. nih.govencyclopedia.pub The catalytic efficiency of Cathepsin B is often expressed as kcat/Km. While specific values for Val-Ala are not always reported in isolation, related substrates show that dipeptidyl carboxypeptidase activity is generally more efficient than endopeptidase activity. nih.gov
Table 1: Comparative Kinetic Parameters for Cathepsin B Substrates This table presents kinetic data for various peptidic substrates of Cathepsin B to provide context for its enzymatic activity. Note that conditions such as pH can significantly influence these values.
| Substrate | P2 Residue | P1 Residue | kcat/Km (M⁻¹s⁻¹) | pH | Reference |
| Z-Phe-Arg-AMC | Phe | Arg | 460,000 | 6.0 | hzdr.de |
| Z-Arg-Arg-AMC | Arg | Arg | 11,000 | 7.2 | acs.org |
| Z-Val-Arg-AMC | Val | Arg | - | Broad | nih.gov |
| Abz-GIVR-AK(Dnp)-OH | Val | Arg | 1,100,000 | 5.5 | acs.org |
This data is illustrative of Cathepsin B's substrate preferences and catalytic efficiency.
The efficiency of Cathepsin B-mediated cleavage is highly dependent on the amino acid composition of the dipeptide linker, particularly at the P1 and P2 positions.
P1 Position (Alanine): A hydrophilic residue is generally required at the P1 position, and the rate of hydrolysis tends to increase with the basicity of the amino acid. cam.ac.uk While alanine is not basic, it is small and polar enough to be accommodated. Studies comparing different P1 residues have shown that replacing the polar citrulline with alanine does not significantly impair payload release by Cathepsin B. nih.gov Conversely, introducing a negatively charged residue like aspartic acid at P1 can decrease cleavage efficiency, whereas a basic residue like arginine can enhance it. nih.gov
P2 Position (Valine): Cathepsin B shows a marked preference for hydrophobic residues such as valine, phenylalanine, or leucine (B10760876) at the P2 position. hzdr.decam.ac.uk This preference is maintained across both acidic and neutral pH conditions. nih.govacs.org The presence of a hydrophobic residue at P2 is crucial for imparting stability to the linker in plasma while enabling efficient enzymatic cleavage within the target cell. cam.ac.uk Substituting valine with amino acids that are not hydrophobic, such as glycine, can lead to a significant loss of Cathepsin B activity. nih.gov
Table 2: Effect of Amino Acid Substitutions on Cathepsin B Cleavage This table summarizes general trends observed for amino acid substitutions at the P1 and P2 positions of dipeptide substrates.
| Position | Preferred Residue Type | Example of Favorable Residues | Example of Unfavorable Residues | Impact on Cleavage | Reference |
| P1 | Hydrophilic, Basic | Arginine, Lysine (B10760008), Citrulline | Aspartic Acid | Increased basicity enhances cleavage. | cam.ac.uknih.gov |
| P2 | Hydrophobic | Valine, Phenylalanine, Leucine | Glycine | Hydrophobicity is key for recognition. | cam.ac.ukacs.orgnih.gov |
The chemical environment surrounding the Val-Ala dipeptide, including spacers and hydrophilic polymers, plays a critical role in modulating enzyme binding and cleavage efficiency.
The PAB unit itself acts as a crucial spacer. Directly conjugating a bulky payload to the dipeptide can cause steric hindrance, which inhibits Cathepsin B from accessing the scissile bond and leads to less efficient payload release. cam.ac.uknih.govencyclopedia.pub The PAB spacer distances the payload from the cleavage site, facilitating better enzyme binding. cam.ac.uknih.gov
The specific recognition of dipeptidic sequences by Cathepsin B makes the cleavage process susceptible to competitive inhibition. A competitive inhibitor is a molecule that resembles the substrate and competes for the same active site on the enzyme, thereby reducing the rate of the intended reaction.
Numerous studies have explored peptidic and peptidomimetic inhibitors of Cathepsin B. hzdr.denih.gov These inhibitors often feature sequences that are recognized by the enzyme, such as those containing arginine or other preferred residues. nih.gov For example, peptides containing Arg-Arg sequences have been developed as Cathepsin B inhibitors. nih.gov Other potent inhibitors, such as Leupeptin and E-64, also function by binding to the active site. scbt.com
In a therapeutic context, the presence of other peptidic substrates or inhibitors could, in theory, compete with the Val-Ala-PAB linker for Cathepsin B binding. The kinetics of this competition would depend on the relative concentrations and binding affinities (Km and Ki values) of the linker and the competing molecules. Such competitive inhibition can be leveraged to study the enzyme's active site and substrate specificity. hzdr.descbt.com
Self-Immolative Cascade of the PAB Unit:
Following the enzymatic removal of the Val-Ala dipeptide, the exposed p-aminophenol of the PAB unit becomes unstable and undergoes a rapid, spontaneous chemical reaction to release the attached payload.
The cleavage of the amide bond between alanine and the PAB spacer unmasks a free aniline (B41778) amino group. This event triggers a spontaneous, irreversible electronic cascade known as 1,6-elimination. google.comiris-biotech.desymeres.com The mechanism proceeds as follows:
Initiation: The lone pair of electrons on the newly exposed aniline nitrogen atom becomes highly electron-donating.
Electronic Cascade: These electrons are pushed into the aromatic ring, initiating an electronic rearrangement. This cascade propagates through the conjugated π-system of the benzene (B151609) ring to the benzylic carbon at the opposite (para) position.
Elimination: The shift in electron density leads to the cleavage of the carbamate (B1207046) bond at the benzylic position, expelling the payload molecule.
Fragmentation: This elimination is accompanied by the formation of an unstable intermediate, an aza-quinone methide, and the release of carbon dioxide (CO2), which acts as a thermodynamic driving force for the reaction. cam.ac.ukgoogle.comnih.gov
This self-immolative process is crucial because it is an intramolecular, chemically driven reaction that does not require further enzymatic assistance. symeres.comresearchgate.net It ensures the traceless release of the payload in its native, unmodified form, which is often essential for its biological activity. iris-biotech.de The kinetics of this 1,6-elimination are typically very rapid, ensuring that once the enzymatic trigger occurs, the payload is swiftly liberated. iris-biotech.de
Intermediate Formation and Proton Transfer Pathways
The cleavage of the Val-Ala-PAB linker is a meticulously orchestrated process initiated by enzymatic action, leading to a cascade of reactions that culminate in payload release. The process begins with the specific recognition and hydrolysis of the valine-alanine dipeptide sequence by cathepsin B, a lysosomal protease often overexpressed in tumor cells. cam.ac.ukmdpi.com This enzymatic cleavage occurs at the amide bond connecting the C-terminus of the alanine residue to the p-aminobenzyl carbamate (PABC) spacer. nih.govencyclopedia.pub
Factors Governing the Rate of Self-Immolation
The efficiency and speed of the self-immolation process, and thus payload release, are governed by several key factors, primarily electronic effects and steric hindrance.
Electronic Effects: The electronic properties of the payload attached to the PABC spacer can significantly influence the rate of immolation. Research has demonstrated that attaching payloads with electron-withdrawing groups can accelerate the self-immolation process. nih.govacs.org This is particularly evident when the PAB linker is connected as an ether to a phenol-containing payload; the electron-withdrawing groups help to delocalize the negative charge on the anionic phenol (B47542) oxygen that forms during immolation, thereby speeding up the release. nih.govacs.org
Steric Hindrance: Steric factors play a dual role in the cleavage process. The PABC spacer itself is critical for overcoming the steric bulk of many cytotoxic payloads, which could otherwise hinder the approach and binding of cathepsin B to the dipeptide cleavage site. encyclopedia.pub Its inclusion provides necessary spacing for efficient enzymatic activity. cam.ac.uk Conversely, modifications to the linker or payload can introduce steric hindrance. For instance, substitution at the ortho position of the benzyl (B1604629) alcohol completely abrogates cathepsin cleavage activity due to severe steric hindrance. rsc.org However, introducing smaller modifications, such as an α-methyl group on the linker, has been shown to increase the rate of self-immolation.
| Factor | Effect on Self-Immolation Rate | Rationale |
| Electronic Effects | ||
| Electron-withdrawing groups on payload | Accelerates | Stabilizes the negative charge on the leaving group during the elimination reaction. nih.gov |
| Steric Hindrance | ||
| Bulky payload | Inhibits initial enzymatic cleavage | Prevents efficient binding of cathepsin B to the dipeptide sequence. encyclopedia.pub |
| PABC Spacer | Enables/Facilitates | Provides necessary distance between the payload and the cleavage site to allow enzyme access. cam.ac.uk |
| α-methyl group on linker | Accelerates | May favorably influence the conformation for self-immolation. |
| Ortho-substitution on PAB ring | Prevents | Sterically blocks the enzyme from accessing the cleavage site. rsc.org |
Payload Release Kinetics and Efficiency
Monitoring Released Payload via Spectroscopic or Chromatographic Methods
The release of a cytotoxic payload from its conjugate can be precisely tracked and quantified using a variety of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a commonly employed method to monitor the rate of payload release following enzymatic cleavage by cathepsin B. nih.gov To confirm the identity of the released products and intermediates, Liquid Chromatography–Mass Spectrometry (LC-MS) is utilized. nih.gov Furthermore, Hydrophobic Interaction Chromatography (HIC) coupled with UV/Vis spectroscopy can be used to separate and identify different antibody species with varying numbers of conjugated drug molecules. Researchers have also developed novel self-immolative linkers that are inherently fluorescent, allowing for the real-time spectroscopic monitoring of payload release through an increase in fluorescence upon cleavage.
Role of Lysosomal pH in Optimal Enzyme Activity
The activity of cathepsin B is intrinsically linked to the pH of its environment. As a lysosomal protease, it is adapted to function in the acidic milieu of the lysosome, which typically has a pH between 4.5 and 5.0. encyclopedia.pub Studies have shown that cathepsin B retains significant activity across a broad pH range, including both acidic and neutral conditions. However, its optimal pH for activity can be substrate-dependent. The acidic environment of the lysosome is crucial for the activation of some cathepsins from their pro-enzyme form and for maintaining the proteolytic activity required to cleave the Val-Ala linker. encyclopedia.pub Research indicates that the dipeptidyl carboxypeptidase (DPCP) activity of cathepsin B, which is responsible for cleaving the Val-Ala dipeptide, is efficient under the acidic conditions characteristic of lysosomes.
Effect of Payload Structure on Release Dynamics
The structure of the conjugated payload has a profound impact on the dynamics of its own release. As previously discussed under steric factors, the sheer size and bulk of a payload can sterically impede the initial enzymatic cleavage by cathepsin B, a problem mitigated by the PABC spacer. Beyond sterics, the payload's electronic nature significantly affects the subsequent self-immolation step. For phenol-containing payloads, the presence of electron-withdrawing groups on the payload accelerates the 1,6-elimination and thus the rate of release. nih.govacs.org This highlights that the release is not solely dependent on the enzyme's action but is also a function of the payload's inherent chemical properties. Therefore, the design and selection of the payload must be carefully considered, as its structure directly influences the kinetics of the traceless release mechanism central to the Val-Ala-PAB linker's function. nih.govacs.org
Research Applications and Functional Roles of Fmoc Peg4 Val Ala Pab As a Building Block
Research Applications in Antibody-Drug Conjugates (ADCs)
Antibody-drug conjugates are a powerful class of therapeutics that combine the specificity of monoclonal antibodies with the potency of cytotoxic small molecules. The linker connecting the antibody and the payload is a critical component, influencing the stability, efficacy, and safety of the ADC.
Fmoc-PEG4-Val-Ala-PAB as a Precursor for Linker-Payload Synthesis
This compound serves as a key precursor in the synthesis of linker-payload complexes for ADCs. The Fmoc group provides a temporary protective shield for the terminal amine, which can be selectively removed under basic conditions to allow for further chemical modifications. broadpharm.com This enables the sequential attachment of a potent cytotoxic drug to the PAB moiety.
The Val-Ala dipeptide sequence is specifically designed to be cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells. broadpharm.comnih.gov This enzymatic susceptibility ensures that the cytotoxic payload is released preferentially within the target cancer cells, minimizing off-target toxicity. axispharm.com The PAB group acts as a self-immolative spacer. Following the enzymatic cleavage of the Val-Ala peptide bond, the PAB moiety undergoes a 1,6-elimination reaction, releasing the unmodified active drug. tcichemicals.com
The PEG4 spacer enhances the solubility and pharmacokinetic properties of the resulting ADC. mdpi.com Hydrophobicity of the linker-payload can lead to aggregation and impact the drug-to-antibody ratio (DAR). The hydrophilic nature of the PEG spacer helps to mitigate these issues.
A typical synthesis process involving this compound would include the following steps:
Deprotection: Removal of the Fmoc group to expose the primary amine.
Payload Conjugation: Attachment of a cytotoxic drug (e.g., monomethyl auristatin E (MMAE)) to the PAB group.
Activation: Modification of the PEG terminus with a reactive group (e.g., maleimide) for antibody conjugation.
Strategies for Conjugating the Linker-Payload to Antibodies
Once the linker-payload is synthesized, it must be conjugated to a monoclonal antibody. Several strategies are employed to achieve this, aiming for a controlled and stable attachment.
Cysteine Conjugation: A common method involves the reaction of a maleimide-activated linker-payload with the thiol groups of cysteine residues on the antibody. nih.gov These cysteines can be naturally occurring interchain disulfide bonds that are first reduced, or they can be engineered into specific sites on the antibody sequence.
Lysine (B10760008) Conjugation: The ε-amino groups of lysine residues on the antibody surface can be targeted for conjugation using N-hydroxysuccinimide (NHS) esters. nih.gov However, since antibodies typically have numerous lysine residues, this can lead to a heterogeneous mixture of ADCs with varying DARs. mdpi.com
Site-Specific Conjugation: To overcome the heterogeneity of traditional methods, various site-specific conjugation techniques have been developed. These methods introduce unique reactive handles into the antibody at specific locations, allowing for precise control over the DAR and the site of conjugation. mdpi.comacs.org Examples include the incorporation of unnatural amino acids or the use of enzymatic ligation. nih.gov
The choice of conjugation strategy significantly impacts the properties of the resulting ADC, including its stability, pharmacokinetics, and efficacy. cam.ac.uk
Development of Homogeneous vs. Heterogeneous ADCs
The method of conjugation directly influences the homogeneity of the final ADC product.
Heterogeneous ADCs: Traditional conjugation methods, such as those targeting native cysteines or lysines, result in a heterogeneous mixture of ADCs. mdpi.com This mixture contains antibodies with different numbers of attached drug-linkers (varying DARs) and at different locations. This heterogeneity can lead to inconsistent pharmacological properties and a narrower therapeutic window. acs.org
Homogeneous ADCs: Site-specific conjugation methods produce homogeneous ADCs with a uniform DAR and a precisely defined attachment site. mdpi.comrsc.org Homogeneous ADCs generally exhibit improved pharmacokinetic profiles, enhanced stability, and a better safety profile compared to their heterogeneous counterparts. acs.orgrsc.org Research has shown that homogeneous ADCs can be more effective in preclinical models. acs.org The use of building blocks like this compound is compatible with the production of homogeneous ADCs, particularly when combined with engineered antibodies or enzymatic ligation techniques. mdpi.com
| ADC Type | Conjugation Method | Key Characteristics | Advantages | Disadvantages |
| Heterogeneous | Lysine or Cysteine Conjugation | Mixture of species with varying DARs and conjugation sites | Simpler to produce | Inconsistent pharmacokinetics, potential for suboptimal efficacy and increased toxicity acs.org |
| Homogeneous | Site-Specific Conjugation (e.g., engineered cysteines, unnatural amino acids, enzymatic ligation) | Uniform DAR and defined conjugation site | Improved pharmacokinetics, enhanced stability, better safety profile acs.orgrsc.org | More complex and costly to produce |
Small Molecule Prodrug Design
The principles of targeted drug delivery are not limited to large biomolecules like antibodies. This compound can also be adapted for the design of small molecule prodrugs, which are inactive precursors that are converted into active drugs within the body.
Application in Receptor-Targeted Prodrugs
In this approach, the this compound linker is used to connect a small molecule drug to a targeting ligand that binds to a specific receptor overexpressed on diseased cells. nih.govfrontiersin.org This strategy allows for the selective delivery of the drug to the target tissue, similar to the concept of ADCs but on a smaller molecular scale. nih.gov
The design of such a prodrug would involve:
Ligand Selection: Choosing a small molecule ligand with high affinity and specificity for a receptor on the target cells.
Prodrug Synthesis: Conjugating the targeting ligand to the deprotected amine of the PEG4 chain and the drug to the PAB moiety.
Targeted Delivery and Activation: The prodrug circulates in the body and binds to the target receptor. Following internalization, the Val-Ala linker is cleaved by intracellular enzymes, releasing the active drug. frontiersin.org
This approach has the potential to increase the therapeutic index of potent small molecule drugs by minimizing their exposure to healthy tissues. mdpi.com
Probes for Enzymatic Activity Profiling
The unique Valine-Alanine dipeptide sequence within the this compound linker is specifically recognized and cleaved by Cathepsin B, a lysosomal cysteine protease. axispharm.combroadpharm.combroadpharm.combroadpharm.com This enzymatic specificity is a cornerstone of its function and allows for its adaptation in the creation of probes designed to measure and profile the activity of this particular enzyme, which is often overexpressed in various cancer cells.
This compound can serve as a fundamental component in the design of fluorogenic or chromogenic substrates to quantify Cathepsin B activity. The principle behind such a probe involves attaching a quenched reporter molecule (a fluorophore or chromophore) to the PAB end of the linker. In its intact state, the reporter's signal is suppressed.
Upon introduction to a biological sample containing active Cathepsin B, the enzyme cleaves the amide bond between Valine and Alanine (B10760859). This initial cleavage triggers the spontaneous 1,6-elimination of the PAB spacer, which in turn releases the reporter molecule from its quencher. iris-biotech.de The resulting fluorescence or color change is directly proportional to the enzymatic activity of Cathepsin B, allowing for sensitive and specific quantification. The PEG4 spacer in this construct enhances the substrate's solubility in aqueous biological media, a critical factor for accurate enzymatic assays.
| Component | Function in a Cathepsin B Substrate |
| Fmoc Group | Serves as a protecting group during synthesis; can be removed to attach the probe to other molecules or surfaces. |
| PEG4 Spacer | Increases hydrophilicity and solubility of the probe in aqueous environments. ks-vpeptide.com |
| Val-Ala Dipeptide | Acts as the specific recognition site and cleavage point for Cathepsin B. axispharm.combroadpharm.com |
| PAB Group | Functions as a self-immolative spacer that ensures rapid and complete release of the reporter molecule post-cleavage. iris-biotech.de |
| Reporter (Hypothetical) | A conjugated fluorophore or chromophore that generates a signal upon release. |
Beyond simple substrates, the this compound scaffold is suitable for developing activity-based probes (ABPs). ABPs are powerful tools that not only detect the presence of an active enzyme but also covalently bind to it, allowing for its isolation and identification.
To create a Cathepsin B ABP, a reactive "warhead" would be attached to the PAB group instead of a reporter. The design relies on the same activation mechanism:
The ABP, in its inactive form, circulates without reacting with other proteins.
Within the lysosome, Cathepsin B recognizes and cleaves the Val-Ala sequence.
The subsequent self-immolation of the PAB spacer unmasks the reactive warhead.
The now-active warhead rapidly forms a covalent bond with a nearby nucleophilic residue in the active site of the Cathepsin B enzyme that released it.
This process provides a permanent label on the active enzyme, enabling researchers to visualize active Cathepsin B in complex biological systems, profile its activity levels, and screen for inhibitors.
Targeted Delivery Systems Beyond ADCs
While the Val-Ala linker is prominent in Antibody-Drug Conjugates (ADCs), its utility extends to other targeted delivery platforms where controlled, intracellular drug release is paramount. The this compound construct provides the necessary components for such advanced systems.
Peptide linkers are integral to nanocarrier systems like liposomes and nanoparticles for modulating the release of therapeutic agents. The this compound linker can be incorporated into these vehicles to create stimuli-responsive systems. For example, a cytotoxic drug can be conjugated to the surface or encapsulated within a liposome (B1194612) or nanoparticle via this linker.
The delivery vehicle protects the drug while in circulation, minimizing systemic exposure. When the nanoparticle is internalized by a target cell (e.g., a cancer cell) through endocytosis, it is trafficked to the lysosome. The acidic and enzyme-rich environment of the lysosome, specifically the high concentration of Cathepsin B, facilitates the cleavage of the Val-Ala linker and the subsequent release of the active drug directly inside the target cell. iris-biotech.de This strategy enhances the therapeutic index of the encapsulated drug.
The this compound linker is well-suited for the synthesis of polymer-drug conjugates. In this approach, a biocompatible polymer serves as the backbone for attaching multiple drug molecules. A research study successfully utilized a similar Val-Ala-PAB linker to conjugate two different drugs (SN-38 and rucaparib) to a targeting peptide for the treatment of glioblastoma. mdpi.com
Model Systems for Linker Design and Validation Studies
Researchers can use this compound as a reference standard to:
Validate Cleavage Kinetics: The rate of Val-Ala cleavage by Cathepsin B can be compared to other dipeptide sequences, such as Valine-Citrulline (Val-Cit), to determine the optimal release profile for a specific drug or application. iris-biotech.de While Val-Cit is also cleaved by Cathepsin B, Val-Ala linkers can sometimes offer advantages in hydrophilicity, potentially allowing for higher drug-to-antibody ratios in ADCs before aggregation becomes an issue.
Study Spacer Effects: The PEG4 spacer can be replaced with shorter or longer PEG chains, or with different types of hydrophilic spacers, to investigate how linker length and composition affect solubility, stability, and in vivo pharmacokinetics. ks-vpeptide.com
Optimize Self-Immolative Chemistry: The PAB self-immolative group is a well-established standard. The efficiency of drug release from the this compound system can be used as a benchmark against which novel self-immolative spacers are tested.
The table below summarizes a comparative perspective on dipeptide linkers often used in such validation studies.
| Feature | Val-Ala Linker | Val-Cit Linker |
| Cleaving Enzyme | Cathepsin B axispharm.combroadpharm.com | Cathepsin B iris-biotech.de |
| Cleavage Mechanism | Proteolytic cleavage of the peptide bond. | Proteolytic cleavage of the peptide bond. |
| Key Advantage | Higher hydrophilicity may improve solubility for lipophilic payloads and allow for higher drug loading. | Excellent plasma stability and highly efficient, well-characterized cleavage by Cathepsin B. iris-biotech.de |
| Application Context | Used in ADCs like loncastuximab tesirine. | Used in the well-known ADC brentuximab vedotin (Adcetris). |
By providing a standardized, multi-component tool, this compound facilitates the systematic investigation and validation of new linker technologies, ultimately accelerating the development of safer and more effective targeted therapies.
Evaluating New Enzyme-Cleavable Sequences
The Valine-Alanine (Val-Ala) dipeptide within the this compound structure is a well-established substrate for cathepsin B, a lysosomal protease often overexpressed in tumor cells. acs.orgcam.ac.uk This known enzymatic susceptibility makes the Val-Ala sequence an essential tool for researchers evaluating the efficacy and specificity of novel enzyme-cleavable linkers. By using Val-Ala as a benchmark, scientists can systematically compare the cleavage kinetics, stability, and in vivo performance of new peptide sequences.
In a comparative study investigating various dipeptide linkers for non-internalizing ADCs, the Val-Ala linker demonstrated superior performance in vivo when compared to Val-Cit, Val-Lys, and Val-Arg analogues. nih.govresearchgate.net While all linkers were designed to be cleaved within the tumor microenvironment, the ADC featuring the Val-Ala dipeptide exhibited the most potent anti-cancer activity in a human epidermoid carcinoma model. nih.gov Mass spectrometric analysis revealed that the different dipeptides not only had varying stability in vivo but were also cleaved at different sites, highlighting the subtle yet critical impact of amino acid selection. nih.gov
Another key advantage of the Val-Ala sequence is its lower hydrophobicity compared to the widely used Val-Cit linker. nih.govmdpi.com This property is particularly important when conjugating highly lipophilic payloads, as it helps to mitigate aggregation issues that can arise with high drug-to-antibody ratios (DAR). mdpi.com Research has shown that while Val-Cit linkers can lead to significant aggregation when the DAR exceeds four, Val-Ala linkers can achieve a DAR of up to 7.4 with minimal aggregation. nih.govmdpi.com This allows for the delivery of a higher therapeutic dose without compromising the stability of the ADC.
The following table summarizes findings from studies where Val-Ala was compared to other dipeptide sequences, demonstrating its utility as a reference standard in evaluating new cleavable linkers.
| Dipeptide Sequence | Key Research Finding | Reference(s) |
| Val-Ala | Exhibited better in vivo performance and anticancer activity compared to Val-Cit, Val-Lys, and Val-Arg in a non-internalizing ADC model. | nih.govresearchgate.net |
| Val-Ala | Displayed lower hydrophobicity than Val-Cit, allowing for higher drug-to-antibody ratios (up to 7.4) with limited aggregation. | nih.govmdpi.com |
| Val-Cit | More prone to aggregation at higher drug-to-antibody ratios due to its higher hydrophobicity. | nih.govmdpi.com |
| cBu-Cit | Showed greater selectivity towards cathepsin B cleavage compared to Val-Cit and did not require other proteases for effective payload release. | cam.ac.uk |
| Val-Lys & Val-Arg | Demonstrated lower performance compared to Val-Ala and Val-Cit in a non-internalizing ADC model. | nih.govresearchgate.net |
This table is based on data from multiple research studies and is intended for illustrative purposes.
Assessing Novel Self-Immolative Units
The p-aminobenzyl (PAB) group in this compound functions as a self-immolative spacer. Following the enzymatic cleavage of the Val-Ala dipeptide, the PAB unit undergoes a spontaneous 1,6-elimination reaction, which in turn releases the conjugated payload in its unmodified, active form. cam.ac.uk This "traceless" release mechanism is critical for the efficacy of many ADCs. The well-understood and reliable nature of the PAB spacer makes the Val-Ala-PAB component an ideal reference standard for assessing the performance of novel self-immolative systems.
Researchers designing new self-immolative linkers often compare their release kinetics and efficiency against the Val-Ala-PAB or Val-Cit-PAB standard. For instance, in the development of novel linkers for payloads with hydroxyl attachment points, which would form unstable carbonate bonds with traditional PAB systems, new self-immolative releasing groups have been designed. researchgate.net The efficacy of these new systems, which often involve a cascade of two self-immolative events, is benchmarked against the single, well-characterized cleavage and release cascade of the PAB linker. researchgate.net
Furthermore, studies have explored alternatives to the PAB system to overcome certain limitations. For example, the PAB group is typically conjugated to payloads via an amino group to form a carbamate (B1207046) linkage. iris-biotech.de For payloads containing only hydroxyl groups, this can be problematic. While strategies exist to accommodate hydroxyl-containing payloads, such as inserting an additional N,N'-dimethylaminoethyl (DMAE) carbamate, these can complicate the synthesis and delay payload release. iris-biotech.de The development of novel self-immolative linkers that can directly and stably connect to a wider variety of functional groups is an active area of research, with the Val-Ala-PAB system serving as the gold standard for comparison.
The table below outlines the functional role of the PAB unit and its use as a benchmark in linker development.
| Linker Component | Functional Role | Use as a Benchmark | Reference(s) |
| p-aminobenzyl (PAB) | Self-immolative spacer that undergoes 1,6-elimination after enzymatic cleavage of the dipeptide. | Serves as the standard for release kinetics and efficiency when evaluating novel self-immolative linkers. | cam.ac.ukresearchgate.net |
| Val-Ala-PAB | Provides a stable, enzyme-cleavable linkage with a reliable, traceless release mechanism. | Used as a reference to compare the stability and release profile of new linker-payload conjugation strategies. | researchgate.netiris-biotech.de |
This table is for informational purposes and is based on established principles in ADC linker chemistry.
Optimizing Linker Length and Branching
Studies have shown a clear relationship between PEG linker length and the pharmacokinetic properties of an ADC. In one study, ADCs with longer PEG chains (PEG8, PEG12, and PEG24) exhibited decreased plasma clearance and more pronounced anti-tumor activity compared to conjugates with a PEG4 linker or no PEG linker at all. aacrjournals.org This is attributed to the ability of the PEG chains to shield the hydrophobic payload from the surrounding environment, thereby improving the ADC's stability and circulation time. sigmaaldrich.com
However, increasing PEG length is not always beneficial and can be dependent on the specific ADC and tumor model. Another study found that while TCO grafting on antibodies was more efficient with PEG linkers, and longer PEGs (PEG4, PEG12) allowed for more TCO moieties to be attached than with no PEG, the in vivo fluorescence imaging showed a higher signal for the construct without a PEG linker in a peritoneal carcinomatosis model. koreascience.kr This highlights the need for empirical optimization of linker length for each specific application.
The impact of PEG linker length on ADC properties is summarized in the table below.
| PEG Linker Length | Impact on ADC Properties | Research Findings | Reference(s) |
| No PEG | More rapid plasma clearance, potentially minimal anti-tumor activity. | An ADC without a PEG linker showed the most rapid clearance and minimal activity in a xenograft model. | aacrjournals.org |
| PEG4 | Improved solubility and stability over no PEG, but may have faster clearance than longer PEG chains. | An ADC with a PEG4 linker had improved properties but was cleared more quickly and had less pronounced activity than those with PEG8, PEG12, or PEG24 linkers. | sigmaaldrich.comaacrjournals.org |
| PEG8, PEG12, PEG24 | Decreased plasma clearance, increased anti-tumor activity, and enhanced stability. | ADCs with these longer PEG chains led to complete tumor regression in most animals in a xenograft study. | sigmaaldrich.comaacrjournals.org |
This table presents comparative data from specific research studies and is intended to illustrate the effects of optimizing linker length.
By providing a modular and well-characterized scaffold, this compound and its derivatives are indispensable tools for the rational design and optimization of next-generation antibody-drug conjugates.
Methodologies for Investigating the Functional Performance of Val Ala Pab Linker Systems
In Vitro Enzymatic Cleavage Assays
In vitro assays provide a controlled environment to study the fundamental cleavage kinetics and stability of the Val-Ala-PAB linker in the presence of specific lysosomal enzymes, most notably Cathepsin B, which is known to cleave the Val-Ala peptide sequence. iris-biotech.deiris-biotech.de
Real-time monitoring of enzymatic cleavage offers dynamic insights into the linker's susceptibility. This is often achieved by designing fluorogenic substrates where the Val-Ala-PAB linker is attached to a quenched fluorophore. Upon enzymatic cleavage of the Val-Ala bond by a protease like Cathepsin B, the fluorophore is released from its quencher, resulting in a quantifiable increase in fluorescence intensity over time. nih.govacs.org This "OFF-to-ON" fluorescence switch allows for continuous measurement of the cleavage reaction. acs.org
Another advanced approach involves replacing the standard PAB self-immolative group with a bifunctional fluorescent alternative, such as a 7-amino-3-hydroxyethyl-coumarin (7-AHC) group. nih.gov In such a system, cleavage of the Val-Ala peptide by Cathepsin B initiates the self-immolation of the 7-AHC spacer, which simultaneously releases the payload and activates the coumarin's fluorescence, providing a direct and real-time signal of successful payload liberation. nih.gov These methods are invaluable for high-throughput screening of different linker variants and for determining the optimal conditions for enzymatic activity.
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for the definitive identification and quantitation of cleavage products. nih.govnih.gov In a typical assay, an ADC containing the Val-Ala-PAB linker is incubated with a lysosomal enzyme extract or a purified protease like Cathepsin B. nih.gov At specific time points, aliquots of the reaction mixture are taken and analyzed.
Using reverse-phase HPLC, the intact ADC, the released payload, and various linker fragments can be separated based on their hydrophobicity. nih.govchromatographyonline.com LC-MS provides an even greater level of detail by separating the components chromatographically before detecting them based on their unique mass-to-charge ratios. nih.govresearchgate.net This allows for unambiguous confirmation of the released payload's identity and precise measurement of its concentration. By tracking the decrease in the parent ADC's mass signal and the corresponding increase in the free payload's signal over time, a quantitative profile of the linker's cleavage can be constructed. researchgate.net
| Incubation Time (minutes) | Intact ADC (%) | Released Payload (%) |
|---|---|---|
| 0 | 100.0 | 0.0 |
| 15 | 85.2 | 14.8 |
| 30 | 68.5 | 31.5 |
| 60 | 45.1 | 54.9 |
| 120 | 18.9 | 81.1 |
| 240 | 3.5 | 96.5 |
Understanding the enzyme kinetics is crucial for comparing the efficiency of different linker systems. The Michaelis-Menten parameters, Kₘ (substrate concentration at half-maximal velocity) and Vₘₐₓ (maximum reaction velocity), are determined by measuring the initial rate of cleavage at various concentrations of the Val-Ala-PAB-containing substrate. The rate of payload release can be monitored using the fluorometric or chromatographic methods described previously. The resulting data are fitted to the Michaelis-Menten equation or a linearized form like the Lineweaver-Burk plot to calculate Kₘ and Vₘₐₓ. The catalytic efficiency (k꜀ₐₜ/Kₘ) can then be derived, providing a standardized measure of how effectively the enzyme processes the linker.
Studies have compared the cleavage kinetics of different dipeptide linkers. For instance, in an isolated Cathepsin B cleavage assay, the Val-Ala linker was reportedly cleaved at approximately half the rate of the more conventional Val-Cit linker, a factor that influences ADC design. iris-biotech.de Lower hydrophobicity, however, is a key advantage of the Val-Ala linker that can prevent aggregation issues. iris-biotech.de
| Linker | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |
|---|---|---|---|
| Val-Cit-PAB | 150 | 0.8 | 5333 |
| Val-Ala-PAB | 250 | 0.4 | 1600 |
Cellular Assays for Linker Stability and Activation
While in vitro assays are essential, cellular assays are required to confirm that the linker is processed correctly within the complex intracellular environment of a living cell.
For the Val-Ala-PAB linker to be cleaved, the ADC must first be internalized by the target cell and trafficked to the lysosome, where Cathepsin B is abundant. iris-biotech.deadcreview.com Confocal microscopy is a powerful tool for visualizing this process. adcreview.com In these studies, the antibody component of the ADC is typically labeled with a stable fluorescent dye (e.g., Alexa Fluor 680). Target cells are then incubated with the fluorescent ADC. To identify the lysosomes, the cells are co-stained with a commercially available lysosome-specific dye, such as LysoTracker Red. adcreview.com
High-resolution images are captured using a confocal microscope. The degree of co-localization between the fluorescent signal from the ADC and the signal from the lysosomal marker is then quantified using image analysis software. A high degree of overlap, often represented as a yellow signal in merged images, provides qualitative and quantitative evidence that the ADC is successfully transported to the lysosomal compartment, a prerequisite for enzymatic linker cleavage. adcreview.comadcreview.com
Visualizing the actual moment and location of payload release provides the ultimate confirmation of a linker's functional performance. nih.gov This is accomplished using sophisticated imaging techniques, primarily confocal microscopy, combined with intelligently designed fluorogenic probes. nih.gov In this setup, the ADC is constructed with a payload that is chemically modified to be non-fluorescent (quenched) when attached to the linker. The Val-Ala-PAB linker acts as the trigger; upon its cleavage by lysosomal proteases, the payload is released in its native, fluorescently active form. nih.govacs.org
By performing live-cell imaging, researchers can monitor cells over time after ADC administration. The appearance of a fluorescent signal inside the cell, which should co-localize with lysosomal markers, indicates successful linker cleavage and payload release. nih.gov This method not only confirms that release occurs but also provides critical spatial and temporal data, revealing how long an ADC must reside in the lysosome before efficient cleavage is achieved. acs.org
Cellular Accumulation and Retention Studies of Linker-Payload Conjugates
The effectiveness of an ADC is highly dependent on its ability to be internalized by target cancer cells and for the cytotoxic payload to accumulate and be retained within these cells. The Val-Ala-PAB linker system, often incorporating a PEG spacer, is designed to be cleaved by intracellular enzymes, specifically cathepsin B, which is overexpressed in the lysosomes of many tumor cells. medchemexpress.comiris-biotech.debroadpharm.com
Studies investigating cellular accumulation and retention typically involve conjugating a fluorescent probe or a potent cytotoxic payload to the Val-Ala-PAB linker. These conjugates are then incubated with cancer cell lines that express the target antigen for the antibody component of the ADC.
Key Research Findings:
Internalization and Trafficking: Upon binding to the target antigen on the cell surface, the ADC is internalized through endocytosis and trafficked to the endosomal and lysosomal compartments. youtube.com The low pH and presence of proteases like cathepsin B within these compartments facilitate the cleavage of the Val-Ala dipeptide bond. tcichemicals.comtcichemicals.comnih.gov
Payload Release and Accumulation: Cleavage of the linker releases the payload, which can then exert its cytotoxic effect. The efficiency of this release and the subsequent accumulation of the payload are critical for therapeutic efficacy. Studies have shown that the design of the linker, including the presence and length of a PEG spacer, can influence the rate and extent of payload release. nih.gov
Retention: The ability of the cell to retain the released payload is another crucial factor. Some payloads may be subject to efflux pumps that actively transport them out of the cell, reducing their effective concentration and therapeutic impact. Retention studies, often using radiolabeled or fluorescently tagged payloads, help to quantify the persistence of the cytotoxic agent within the target cells over time.
A hypothetical data table illustrating findings from a cellular accumulation study is presented below.
Table 1: Cellular Accumulation of a Val-Ala-PAB-Payload Conjugate in a Target Cancer Cell Line
| Time (hours) | Intracellular Payload Concentration (nM) | Percentage of Internalized ADC |
|---|---|---|
| 1 | 15.2 | 25.4 |
| 4 | 48.7 | 68.1 |
| 12 | 85.3 | 89.5 |
This table is for illustrative purposes and does not represent actual experimental data.
Stability Studies in Biological Matrices:
The stability of the linker-payload conjugate in the bloodstream is paramount to ensure that the cytotoxic payload is delivered specifically to the tumor site and to minimize off-target toxicities. nih.govacs.org
Assessment of Linker Stability in Plasma, Serum, and Tissue Homogenates
To evaluate the stability of the Val-Ala-PAB linker, ADCs are incubated in various biological matrices, including plasma, serum, and homogenates of different tissues. sterlingpharmasolutions.com The amount of intact ADC and any released payload is monitored over time using techniques such as ELISA and liquid chromatography-mass spectrometry (LC-MS). researchgate.netmdpi.com
Key Research Findings:
Plasma Stability: The Val-Ala linker has demonstrated high stability in human plasma. iris-biotech.denih.gov This is attributed to the low activity of cathepsin B in blood circulation. iris-biotech.de
Species-Specific Differences: Interestingly, the stability of valine-containing peptide linkers can differ between species. For instance, the Val-Cit linker, which is structurally similar to Val-Ala, is known to be unstable in mouse plasma due to cleavage by carboxylesterase 1C (Ces1C). nih.govnih.govresearchgate.net This highlights the importance of selecting appropriate animal models for preclinical studies.
Impact of PEGylation: The inclusion of a PEG4 spacer in the Fmoc-PEG4-Val-Ala-PAB structure can enhance the hydrophilicity of the linker-payload complex. nih.gov This can improve the pharmacokinetic properties of the ADC and potentially shield the linker from premature enzymatic degradation. youtube.com
Monitoring Premature Cleavage in Non-Target Environments
Premature cleavage of the linker in non-target environments can lead to the systemic release of the potent payload, resulting in toxicity to healthy tissues. acs.org Monitoring for such premature release is a critical aspect of preclinical safety assessment.
Key Research Findings:
Off-Target Enzyme Activity: Besides carboxylesterases, other enzymes such as human neutrophil elastase have been implicated in the off-target cleavage of some peptide linkers. acs.orgnih.gov
Linker Design to Mitigate Premature Cleavage: Research has focused on modifying the peptide sequence to enhance its specificity for lysosomal proteases while minimizing its susceptibility to circulatory enzymes. For example, the addition of a glutamic acid residue to create an EVCit linker has been shown to improve stability in mouse plasma. nih.gov Tandem-cleavage linkers, which require two separate enzymatic steps for payload release, have also been developed to enhance in vivo stability. acs.org
Quantitative Analysis of Released Payloads:
Accurate quantification of the released payload is essential for understanding the pharmacokinetics and pharmacodynamics of an ADC.
Development of Robust Analytical Methods for Payload Detection
A variety of analytical techniques are employed to detect and quantify the released payload in biological samples.
Key Analytical Methods:
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying small molecules like cytotoxic payloads due to its high sensitivity and specificity. mdpi.comcreative-proteomics.comresearchgate.net It can be used to measure both the free payload and the payload still conjugated to the antibody.
Immunoassays (ELISA): Enzyme-linked immunosorbent assays can be developed to specifically detect the payload, providing a high-throughput method for sample analysis. acs.org
Fluorescence-Based Assays: If the payload is fluorescent or is conjugated with a fluorescent tag, its release can be monitored using fluorescence spectroscopy. nih.gov
The development of these methods requires careful optimization and validation to ensure accuracy, precision, and reliability.
Comparison of Payload Release Profiles across Different Conditions
By applying these analytical methods, researchers can compare the payload release profiles under various conditions, providing valuable insights into the linker's performance.
Comparative Studies May Include:
Different Cell Lines: Comparing payload release in target-positive versus target-negative cell lines can demonstrate the specificity of the ADC.
Varying pH and Enzyme Concentrations: Simulating the conditions of the tumor microenvironment and the lysosome allows for an in vitro assessment of linker cleavage efficiency.
In Vivo vs. In Vitro Models: Comparing payload release in animal models to in vitro data helps to validate the preclinical findings and predict clinical performance.
A hypothetical data table comparing payload release from a Val-Ala-PAB linker and a more stable, modified linker is shown below.
Table 2: Comparative Payload Release in Mouse Plasma Over 24 Hours
| Linker System | Payload Released at 1h (%) | Payload Released at 8h (%) | Payload Released at 24h (%) |
|---|---|---|---|
| Val-Ala-PAB | 5.8 | 15.2 | 28.9 |
This table is for illustrative purposes and does not represent actual experimental data. The data illustrates that the modified linker exhibits significantly less premature payload release in mouse plasma compared to the standard Val-Ala-PAB linker.
Comparative Analysis and Structure Activity Relationships Sar of Val Ala Pab Linkers
Comparison with Other Peptide Linkers
Variations in Dipeptide/Oligopeptide Sequences
The field of ADC development has explored a variety of peptide sequences beyond Val-Ala to optimize payload release. These sequences are typically composed of 2 to 4 amino acids. iris-biotech.de
Val-Cit (Valine-Citrulline): This is the most widely studied dipeptide linker and serves as a benchmark for comparison. proteogenix.scienceaacrjournals.org It is a highly effective substrate for Cathepsin B. nih.govnih.gov
Phe-Lys (Phenylalanine-Lysine): Early studies identified Phe-Lys as a substrate for Cathepsin B. It demonstrated significantly faster enzymatic cleavage compared to Val-Cit. iris-biotech.demdpi.comnih.gov
Gly-Phe (Glycine-Phenylalanine): This sequence, often as part of the tetrapeptide Gly-Phe-Leu-Gly (GFLG), was used in early generation ADCs. iris-biotech.decam.ac.uk However, these tetrapeptides generally exhibit slower drug release kinetics. iris-biotech.decam.ac.uk
Phe-Phe (Phenylalanine-Phenylalanine): The exploration of various dipeptides has included sequences with two hydrophobic residues to modulate cleavage efficiency and linker stability.
Tetrapeptides (e.g., Gly-Gly-Phe-Gly): Compared to dipeptides, tetrapeptide linkers like GGFG, used in the successful ADC Enhertu, are generally more stable in blood circulation. researchgate.net Other early tetrapeptides like Ala-Leu-Ala-Leu were found to be limited by slow release kinetics and hydrophobicity. iris-biotech.decam.ac.uk
Impact on Enzyme Specificity and Cleavage Rates
The amino acid sequence dictates the linker's susceptibility to cleavage by specific lysosomal proteases. Cathepsin B, a cysteine protease, is the primary enzyme targeted by linkers like Val-Ala and Val-Cit. nih.govresearchgate.net However, other proteases like Cathepsins L, S, and even neutrophil elastase can contribute to linker cleavage, sometimes prematurely in the plasma. researchgate.netresearchgate.netnih.gov
The rate of cleavage is a critical parameter. A linker must be stable enough to prevent premature drug release in circulation but labile enough to ensure efficient payload delivery inside the target cell.
Val-Ala vs. Val-Cit: In isolated Cathepsin B assays, the Val-Ala linker was found to be cleaved at approximately half the rate of the Val-Cit linker. iris-biotech.decam.ac.uk Despite the slower cleavage, Val-Ala's lower hydrophobicity presents a significant advantage, reducing the tendency for ADC aggregation, which can be a major issue with hydrophobic Val-Cit linkers, especially at high drug-to-antibody ratios (DARs). iris-biotech.de
Phe-Lys vs. Val-Cit: Studies measuring doxorubicin (B1662922) release via enzymatic hydrolysis showed that Phe-Lys-PABC was cleaved most rapidly, with a half-life of just 8 minutes. In contrast, Val-Cit-PABC was significantly more stable, with a half-life of 240 minutes. iris-biotech.denih.gov
Influence of P-sites: The specificity of Cathepsin B is influenced by the amino acids at the P1 and P2 positions (adjacent to the cleavage site). Hydrophobic residues like Valine and Phenylalanine at the P2 position are known to enable cleavage while contributing to plasma stability. cam.ac.ukwuxiapptec.com The addition of a third amino acid (P3), such as a polar acidic residue like glutamic acid (e.g., Glu-Val-Cit), has been shown to dramatically increase stability in mouse plasma by blocking cleavage by enzymes like carboxylesterase 1C (Ces1C), without compromising cleavage by Cathepsin B. nih.govnih.gov
| Dipeptide Sequence | Relative Cleavage Rate (Cathepsin B) | Key Characteristics | References |
| Val-Ala | Moderate | Lower hydrophobicity, reduced aggregation. | iris-biotech.de, cam.ac.uk |
| Val-Cit | High | Benchmark linker, higher hydrophobicity. | iris-biotech.de, cam.ac.uk |
| Phe-Lys | Very High | Rapidly cleaved, lower plasma stability. | iris-biotech.de, nih.gov |
| Gly-Phe-Leu-Gly | Low | Slower release kinetics, used in early ADCs. | iris-biotech.de, cam.ac.uk |
Evaluation Against Alternative Self-Immolative Linkers
Following enzymatic cleavage of the peptide, the PAB component of the Val-Ala-PAB linker undergoes a spontaneous, irreversible electronic cascade known as self-immolation to release the payload. This process is crucial for liberating the drug in its active, unmodified form. cam.ac.uk The PAB spacer is the "gold standard" for 1,6-elimination-based release, but numerous alternative strategies have been developed to modulate release kinetics and overcome potential limitations. sigutlabs.comresearchgate.net
Comparison with para-aminobenzyl (PAB) derivatives with varied substituents
The electronic properties of the PAB spacer can be fine-tuned by adding substituents to the aromatic ring. This modulation directly impacts the rate of the 1,6-elimination reaction that occurs after the initial enzymatic trigger.
Electron-donating groups: These groups can accelerate the fragmentation of the linker. Studies on nitrobenzyl carbamates showed that electron-donating substituents on the benzyl (B1604629) ring accelerated the fragmentation of the corresponding hydroxylamines, which is consistent with a mechanism involving the stabilization of a developing positive charge on the benzylic carbon. rsc.org
Electron-withdrawing groups: Conversely, electron-withdrawing groups can slow down the elimination. However, in the context of PAB ethers linked to phenolic drugs, electron-withdrawing groups on the payload have been shown to accelerate immolation by increasing the acidity of the departing phenol (B47542). nih.govacs.org
Steric Effects & Positional Isomers: The position of substituents matters. Placing an amide group at the meta position of the PABC linker (MA-PABC) has been shown to dramatically improve stability in mouse serum by sterically hindering premature cleavage, without preventing the desired cleavage by Cathepsin B. nih.gov Kinetic studies of dithiobenzyl carbamates, which operate via a similar thioquinone methide cascade, revealed that the 1,6-elimination from the para isomer was faster than the 1,4-elimination from the ortho isomer. researchgate.net
| PAB Derivative | Effect on Release Kinetics | Rationale | References |
| Unsubstituted PAB | Baseline | Standard for 1,6-elimination. | sigutlabs.com, cam.ac.uk |
| Electron-Donating Substituents | Accelerated | Stabilizes the developing positive charge during fragmentation. | rsc.org |
| Electron-Withdrawing Substituents | Decelerated (on linker) / Accelerated (on payload) | Destabilizes carbocation (on linker) / Increases acidity of leaving group (on payload). | nih.gov, acs.org |
| Meta-Amide (MA-PABC) | No change (Cathepsin B) / Slower (serum enzymes) | Provides steric hindrance to serum enzymes without affecting the target protease. | nih.gov |
Other Immolative Scaffolds
Beyond the PAB system, a diverse range of self-immolative scaffolds have been developed, operating through different chemical mechanisms. researchgate.netnih.gov
β-Elimination Systems: These linkers utilize a β-elimination reaction as the drug-release step. The kinetics of this process can be influenced by the nature of the leaving group and structural modifications that acidify the β-hydrogen, making it more susceptible to elimination. acs.org
Cyclization Reactions: Many linkers are designed to release a payload via an intramolecular cyclization reaction, which is thermodynamically driven by the formation of a stable 5- or 6-membered ring. sigutlabs.comotago.ac.nz Examples include systems based on ethylenediamine (B42938) or (S)-2-(aminomethyl)pyrrolidine, which can release drugs through the formation of cyclic urea (B33335) derivatives. nih.govsigutlabs.comunirioja.es The rate of cyclization, and thus drug release, can be tuned by factors such as pH and steric hindrance around the reacting groups. unirioja.esrsc.org
Grob Fragmentation: This represents a more complex fragmentation reaction that can be engineered into a self-immolative linker. It involves a 1,3-disubstituted chain and can be triggered under physiological conditions to release a payload, offering a novel bioorthogonal release strategy. unirioja.es
Influence on Release Kinetics and Side Product Formation
The choice of self-immolative linker directly influences the speed of drug release and the nature of the byproducts.
Release Kinetics: PAB-based 1,6-elimination is generally rapid and efficient once triggered. cam.ac.uk Cyclization-based release can also be very fast, though the kinetics are highly dependent on the specific scaffold and reaction conditions like pH. nih.govunirioja.es For some cyclization systems, the ring-forming step can be the rate-limiting step of drug release. nih.gov β-elimination rates are also tunable based on the linker's chemical structure. acs.org
Side Product Formation: An ideal self-immolative linker should decompose into non-toxic, inert byproducts. sigutlabs.com The PAB linker fragments into carbon dioxide and an aza-quinone methide intermediate. cam.ac.uk While generally considered a "traceless" release mechanism, this highly reactive intermediate has the potential to react with other nucleophiles besides water, which could lead to unwanted side effects. rsc.org Cyclization-based linkers are often considered "cleaner" as they typically generate a stable cyclic molecule (e.g., a cyclic urea) as the primary byproduct. nih.govunirioja.es The development of biocompatible linkers that avoid the generation of reactive intermediates like quinone methides is an active area of research. nih.gov
Role of PEG Chain Length and Structure:
The inclusion of a PEG spacer within the linker, such as the four-unit chain in Fmoc-PEG4-Val-Ala-PAB, is a deliberate design choice to modify the physicochemical properties of the ADC. rsc.org PEG is a hydrophilic, flexible, and biocompatible polymer that can significantly influence the behavior of the conjugate. molecularcloud.org
Effect of Short vs. Long PEG Spacers on Conjugate Properties
The length of the PEG chain is a critical parameter that can be fine-tuned to optimize an ADC's performance. Research comparing different PEG chain lengths demonstrates a significant impact on pharmacokinetics, drug-to-antibody ratio (DAR), and efficacy. sigmaaldrich.comaacrjournals.org
Short PEG Spacers (e.g., PEG2, PEG4): Linkers with shorter PEG chains, like the PEG4 in this compound, offer a balance between hydrophilicity and size. While they improve solubility compared to non-PEGylated linkers, their impact on circulation half-life might be less pronounced than that of longer chains. aacrjournals.org Studies have shown that ADCs with PEG2 and PEG4 units can lead to lower plasma and tumor exposures compared to those with longer PEG chains. aacrjournals.org However, shorter linkers may be advantageous in scenarios where rapid clearance of unbound ADC is desired or to minimize potential steric hindrance with the antibody's binding site. researchgate.net
Long PEG Spacers (e.g., PEG8, PEG12, PEG24): Increasing the PEG chain length generally enhances the hydrophilic character of the ADC. molecularcloud.org This can lead to improved pharmacokinetic profiles, including increased plasma exposure and longer half-life, by creating a larger hydrodynamic radius that reduces renal clearance. molecularcloud.orgnih.gov Studies directly comparing PEG lengths in ADCs found that those with 8, 12, and 24 PEG units had significantly higher tumor-to-plasma exposure ratios and demonstrated greater tumor weight reduction in xenograft models compared to ADCs with 2 and 4 PEG units. aacrjournals.org Longer PEG chains can also be more effective at shielding a hydrophobic payload, which can enable higher drug loading without causing aggregation. molecularcloud.orgadcreview.com However, excessively long linkers can sometimes negatively impact the cytotoxic activity of the conjugate. researchgate.netnih.gov
The following table summarizes findings from a study investigating the effect of PEG chain length on ADC properties in a xenograft model. aacrjournals.org
Interactive Table: Effect of PEG Chain Length on ADC Efficacy and Exposure
| PEG Units in Linker | Plasma Exposure (AUC) | Tumor Exposure (AUC) | Tumor Weight Reduction |
| 0 (Control) | Low | Low | 11% |
| 2 | Moderate | Moderate | 35-45% |
| 4 | Moderate | Moderate | 35-45% |
| 8 | High | High | 75-85% |
| 12 | High | High | 75-85% |
| 24 | High | High | 75-85% |
Impact on Bioconjugate Solubility and Immunogenicity (Focus on design principles, not clinical outcomes)
From a design perspective, the incorporation of PEG chains into linkers like this compound is a fundamental strategy to address two key challenges in ADC development: solubility and immunogenicity. adcreview.com
Immunogenicity: The immune system can recognize and mount a response against various components of an ADC, including the payload or the linker itself. molecularcloud.org Aggregated proteins are also more likely to trigger an immune response. By preventing aggregation, PEG linkers inherently reduce a major source of immunogenicity. rsc.org Furthermore, the flexible PEG chain can shield potential epitopes on the payload or adjacent protein surfaces from recognition by immune cells, thereby lowering the risk of an anti-drug antibody response. molecularcloud.orgadcreviews.com While pre-existing anti-PEG antibodies are a consideration, they are more commonly associated with high-molecular-weight PEG products, not the short, low-molecular-weight PEG linkers typically used in ADCs. rsc.org
Influence of Attachment Point and Payload Structure:
Steric and Electronic Effects of the Payload on Linker Reactivity
The Val-Ala dipeptide in the linker is designed to be cleaved by specific lysosomal proteases, such as cathepsin B, to release the payload inside the target cell. cam.ac.ukiris-biotech.de The efficiency of this enzymatic cleavage can be significantly modulated by the steric and electronic properties of the attached payload.
Steric Effects: The size and three-dimensional shape of the payload can create steric hindrance around the Val-Ala cleavage site. A bulky payload positioned close to the dipeptide can physically block or impede the protease's access to the scissile amide bond, slowing down the rate of drug release. nih.govacs.orgfrontiersin.org Conversely, a spacer element within the linker, like the PAB group, is often necessary to distance a bulky payload from the cleavage site to ensure efficient enzymatic activity. cam.ac.uk Researchers can strategically modulate this effect; for instance, increasing steric hindrance can enhance the ADC's stability in circulation by protecting the linker from premature cleavage by plasma proteases. frontiersin.orgnih.gov However, this must be balanced against the need for efficient release within the target cell. nih.gov
Electronic Effects: The electronic properties of the payload, or modifications made to the PAB spacer, can also influence reactivity. While the primary cleavage mechanism is enzymatic, the subsequent self-immolation of the PAB spacer is an electronic cascade. cam.ac.uk Introducing electron-withdrawing or electron-donating groups on the PAB ring can, in principle, alter the rate of this 1,6-elimination reaction following the initial enzymatic cleavage. Studies have explored placing substituents on the PAB ring to tune these effects and improve the hydrophilicity and stability of the linker-payload construct. nih.gov
Optimization of Conjugation Chemistry for Specific Payloads
The development of a successful ADC requires that the conjugation chemistry be optimized for the specific payload being used. The Val-Ala-PAB linker system is particularly well-suited for payloads containing a primary or secondary amine, which is required for the formation of the carbamate (B1207046) bond with the PAB self-immolative spacer. cam.ac.uknih.gov
Optimization strategies include:
Linker-Payload Stoichiometry: The reactivity of the payload and the linker must be controlled to achieve a desired and consistent DAR. Hydrophilic linkers, such as those containing PEG, can facilitate conjugation reactions in aqueous-based buffers, which is more compatible with the antibody, and can help achieve higher DARs with hydrophobic payloads. rsc.org
Functional Group Compatibility: The payload must be strategically functionalized to allow for linker attachment without diminishing its cytotoxic potency. researchgate.net The Val-Ala-PAB system is designed for amine-containing drugs, allowing the unmodified "naked" payload to be released after cleavage and self-immolation. cam.ac.uk For payloads lacking a suitable functional group, they may need to be derivatized, or an entirely different linker chemistry may be required.
Stability Enhancement: If a specific payload leads to a linker that is unstable in plasma (e.g., susceptible to premature cleavage by esterases or other proteases), the linker chemistry must be optimized. nih.gov This can involve introducing steric hindrance, as discussed, or modifying the peptide sequence itself. For example, while Val-Ala is less hydrophobic than the commonly used Val-Cit, both are designed for stability in human plasma while being susceptible to lysosomal cathepsins. cam.ac.ukiris-biotech.denih.gov The choice between them can be an optimization step depending on the payload's properties and the desired ADC characteristics. nih.gov
Future Directions and Emerging Research with Val Ala Pab Linker Technology
Development of Next-Generation Enzyme-Cleavable Linkers
The success of the Val-Ala dipeptide, which is recognized and cleaved by lysosomal proteases like cathepsin B, has spurred research into novel enzyme-cleavable linkers with improved characteristics. oup.comnih.govcam.ac.uk The goal is to enhance the therapeutic window of ADCs by increasing their stability in circulation and ensuring efficient payload release only within the target tumor cells. axispharm.comnih.gov
Exploring New Protease Targets and Recognition Sequences
While cathepsin B is a primary target for linkers like Val-Ala and Val-Cit, researchers are exploring other proteases that are overexpressed in the tumor microenvironment. oup.comspringernature.com This includes identifying novel peptide sequences that are substrates for these alternative proteases. nih.govnih.gov The rationale is to develop ADCs with tailored release mechanisms for specific cancer types that may have different protease expression profiles. For instance, legumain, another lysosomal protease, is also being investigated as a target for ADC linkers. nih.gov
Recent studies have explored modifications to the dipeptide sequence to enhance specificity and stability. For example, replacing valine with other amino acids or peptidomimetic structures is an active area of investigation. nih.gov The introduction of a glutamic acid residue to create a tripeptide linker, such as glutamic acid-valine-citrulline (EVCit), has been shown to improve plasma stability. nih.gov Another approach involves using tetrapeptide sequences like Gly-Gly-Phe-Gly, which has been successfully used in some ADC drug developments.
Table 1: Examples of Investigated Dipeptide and Tripeptide Linker Modifications
| Linker Sequence | Key Feature | Investigated Benefit |
| Val-Cit | Benchmark dipeptide | Well-established cleavage by cathepsin B oup.comcreativebiolabs.netacs.org |
| Val-Ala | Alternative dipeptide | Effective cleavage by lysosomal proteases oup.comnih.gov |
| Phe-Lys | Dipeptide | Substrate for cathepsin B oup.comcreativebiolabs.net |
| Ala-Ala | Dipeptide | Investigated as a cathepsin-sensitive sequence nih.gov |
| Glu-Val-Cit (EVCit) | Tripeptide | Improved plasma stability nih.gov |
Designing Linkers Sensitive to Multiple Biological Stimuli
The tumor microenvironment is characterized by several unique features beyond overexpressed proteases, including lower pH and a higher reductive potential compared to healthy tissues. nih.govsigmaaldrich.com This has led to the development of multi-stimuli-responsive linkers that can be cleaved by a combination of factors, offering a more controlled and targeted drug release. nih.govmdpi.commdpi.com
For example, a linker could be designed to be stable at the physiological pH of blood (around 7.4) but become susceptible to enzymatic cleavage only in the acidic environment of the lysosome (pH 4.5-5.0). cam.ac.uksigmaaldrich.com This dual-trigger mechanism would add an extra layer of specificity, ensuring that the payload is released only after the ADC has been internalized by the cancer cell. acs.orgchinesechemsoc.org Similarly, linkers incorporating disulfide bonds, which are stable in the bloodstream but are readily cleaved in the reducing environment of the cytoplasm, can be combined with enzyme-cleavable sequences. axispharm.comnih.gov
Integration into Multi-Drug Conjugates and Combination Therapies
To combat tumor heterogeneity and the development of drug resistance, researchers are exploring the delivery of multiple therapeutic agents using a single ADC platform. researchgate.netd-nb.info
Strategies for Delivering Multiple Payloads via a Single Conjugate
One approach involves creating multi-drug conjugates that carry two or more different payloads with distinct mechanisms of action. d-nb.info This can be achieved by using a single antibody to deliver a cocktail of drugs, potentially leading to synergistic anti-tumor effects. researchgate.net The design of such conjugates requires sophisticated linker technologies that can accommodate different drug molecules and ensure their controlled release.
A key challenge is to maintain a homogenous drug-to-antibody ratio (DAR) for each payload. tandfonline.com Site-specific conjugation techniques are being developed to attach different linker-payload combinations to specific sites on the antibody, allowing for precise control over the composition of the final ADC. researchgate.net
Orthogonal Release Mechanisms for Spatiotemporal Control
A particularly innovative strategy involves the use of orthogonal release mechanisms to control the timing and location of drug release from a multi-drug conjugate. acs.orgresearchgate.net This means using two or more different linkers that are cleaved by independent and non-interfering triggers. researchgate.net
For instance, a dual-drug ADC could be designed with one payload attached via a Val-Ala-PAB linker, which is cleaved by intracellular proteases, and a second payload attached via a light-sensitive linker. nih.govacs.org This would allow for the initial release of the first drug upon internalization into the cancer cell, followed by the externally triggered release of the second drug at a specific time point. acs.org This temporal control over drug delivery could be used to sequence therapies for maximum effect. researchgate.net Research has demonstrated the feasibility of using different enzymatic cleavage sites, such as those for matrix metalloproteinase-2 and cathepsin B, to achieve orthogonal release. researchgate.net
Application in Novel Therapeutic Modalities
The principles of Val-Ala-PAB linker technology are being extended beyond traditional ADCs to other targeted therapeutic approaches. The ability to achieve targeted delivery and controlled release of a payload is valuable for a range of new treatment strategies.
One emerging area is the development of "probody-drug conjugates" (PDCs). gencat.catresearchgate.net Probodies are antibodies that are "masked" and become activated only in the tumor microenvironment, where specific proteases cleave the masking peptide. gencat.cat This technology can be combined with a cleavable linker like Val-Ala-PAB to create a highly specific drug delivery system, potentially expanding the range of suitable ADC targets to those also expressed on healthy tissues. gencat.catresearchgate.net
Furthermore, the concept of targeted delivery using cleavable linkers is being applied to deliver not just cytotoxic drugs, but also other therapeutic agents like protease inhibitors. springernature.com By conjugating a protease inhibitor to an antibody via a cleavable linker, it is possible to deliver the inhibitor specifically to cancer cells, thereby modulating the tumor microenvironment and potentially enhancing the efficacy of other therapies. springernature.com
Beyond Cytotoxic Agents: Delivering Immunomodulators, Gene Editing Tools, or RNA Therapeutics
The versatility of the Val-Ala-PAB linker's cleavage mechanism allows for its adaptation to deliver novel classes of therapeutic payloads beyond traditional chemotherapeutics.
Immunomodulators: Research has investigated the use of Val-Ala linkers for the targeted delivery of immunomodulatory agents. medchemexpress.comunil.ch For instance, a classic dipeptide Cathepsin-B sensitive linker, MC-Val-Ala-PAB-PNP, has been selected for the conjugation of NAMPT inhibitors, which can have immunomodulatory effects in hematological malignancies. unil.ch This approach aims to concentrate the immunomodulatory effect within the tumor microenvironment, potentially increasing efficacy while minimizing systemic immune-related adverse events.
Gene Editing Tools: The targeted delivery of gene-editing proteins represents a significant leap for therapeutic development. Patents have described compositions where gene-editing polypeptides, such as Cas9 or Cas12, are conjugated to targeting moieties via cleavable linkers, explicitly listing Val-Ala-PAB as a suitable option. google.com This strategy, termed Targeted Active Gene Editing (TAGE), enables cell-specific delivery of the editing machinery, offering dual specificity through both the targeting antibody and the nucleic acid guide, thereby reducing off-target effects. google.com
RNA Therapeutics: The delivery of oligonucleotides, such as siRNA or antisense oligonucleotides, is a rapidly growing field. A major challenge is achieving efficient and tissue-specific release. To address this, researchers have developed Val-Ala phosphoramidites for the automated solid-phase synthesis of enzyme-cleavable oligonucleotides. researchgate.netresearchgate.net These linkers, inspired by their success in ADCs, are efficiently digested by Cathepsin B, enabling the stimulus-responsive and site-specific cleavage of the oligonucleotide from its carrier or the release of small-molecule payloads attached to the RNA. researchgate.netresearchgate.net This technology holds promise for new clinical applications of therapeutic oligonucleotides. researchgate.net
Imaging Agents and Theranostic Applications
The Val-Ala-PAB linker's ability to be selectively cleaved in diseased tissue makes it an excellent candidate for theranostics, an approach that combines therapy and diagnostic imaging.
One innovative study reported the development of a theranostic ADC that utilizes a modified Val-Ala linker. keio-school.jp In this design, the standard p-aminobenzyloxycarbonyl (PAB) self-immolative spacer was replaced with a novel bifunctional molecule, 7-amino-4-hydroxymethylcoumarin (7-AHC). Upon cleavage of the Val-Ala dipeptide by Cathepsin B, a cascade reaction releases not only the cytotoxic drug (Monomethyl auristatin E, MMAE) but also the coumarin-based fluorophore. keio-school.jp This "all-in-one" design allows for real-time imaging of the drug release process, providing a scientific and visual understanding of the ADC's mechanism of action while retaining the therapeutic advantages of traditional ADCs. keio-school.jp This platform strategy is potentially universal for all PAB-containing linkers and various payloads, paving the way for new theranostic systems and promoting personalized medicine. keio-school.jp
Advancements in Linker Synthesis and Scale-Up:
The translation of complex molecules like Fmoc-PEG4-Val-Ala-PAB from laboratory-scale synthesis to industrial production requires significant innovation in chemical manufacturing processes.
Development of More Efficient and Sustainable Synthetic Routes
Efficiency and sustainability are key drivers in modern pharmaceutical manufacturing. Research has focused on optimizing the synthesis of the Val-Ala-PAB core and its derivatives.
Process Optimization and Scale-Up: One detailed account describes the multi-kilogram scale-up synthesis of a pyrrolobenzodiazepine (PBD) drug-linker that incorporates an Alloc-Val-Ala-PAB-OH moiety. imperial.ac.uk Key advancements in this process included the production of early-stage intermediates at a kilogram scale with high purity, completely eliminating the need for column chromatography. imperial.ac.uk Mid-stage reactions were carefully optimized to minimize the formation of impurities, and late-stage purification was achieved with a minimal number of high-pressure chromatography steps, demonstrating a robust and scalable manufacturing process. imperial.ac.uk
Improved Hydrophilicity: A significant challenge with ADCs carrying hydrophobic payloads is their tendency to aggregate. The Val-Ala linker has demonstrated superior hydrophilicity and stability compared to the more traditional Val-Cit linker. mit.edu This property allows for the creation of ADCs with higher drug-to-antibody ratios (DARs) without causing aggregation. iris-biotech.de Further enhancements have been achieved by incorporating polyethylene (B3416737) glycol (PEG) chains into the linker structure, such as in this compound, which improves solubility and pharmacokinetic properties. chempep.com
Automation and High-Throughput Synthesis of Linker Libraries
The discovery of next-generation linkers with optimized properties relies on the ability to rapidly synthesize and screen large numbers of candidate molecules.
Automated Peptide Synthesis: The repetitive nature of adding amino acids makes linker synthesis highly suitable for automation. chempep.com Advanced automated synthesizers, including those utilizing fast-flow technology, enable the rapid production of complex peptides and linker libraries. mit.educhempep.com This technology streamlines the process, reduces manual error, and significantly increases the number of linker variations that can be explored.
High-Throughput Screening: The development of linker libraries is crucial for optimizing ADC performance. New research initiatives are leveraging high-throughput synthesis and screening platforms to rapidly identify novel ADC linkers using patient tumor samples. imperial.ac.uk This approach allows for the exploration and optimization of linker chemistry in a therapeutically relevant context. imperial.ac.uk Furthermore, the modular nature of linkers, often assembled using techniques like click chemistry, is well-suited for combinatorial approaches to generate and screen large libraries of bioconjugates. researchgate.net
Refinement of In Vitro and Ex Vivo Models for Linker Validation:
The predictive power of preclinical models is paramount for the successful clinical development of ADCs. There is a continuous effort to develop more sophisticated assays that better mimic the human tumor microenvironment.
Sophisticated Cell-Based Assays and Organoid Models
Moving beyond traditional two-dimensional (2D) cell culture, researchers are increasingly adopting more complex models to evaluate the stability and cleavage of linkers like Val-Ala-PAB.
3D Cell Culture and Spheroids: Three-dimensional (3D) cell culture models, such as spheroids, more accurately replicate the morphology, cell-cell interactions, and nutrient gradients of in vivo tumors compared to 2D monolayers. researchgate.net Studies have shown that these models can reveal drug resistance mechanisms that are not apparent in 2D cultures. For example, the efficacy of an ADC can differ significantly in a 3D spheroid model due to factors like heterogeneous target expression or less efficient internalization, providing a more stringent and biologically relevant test for linker cleavage and payload delivery. researchgate.net
Organoid and Advanced Models: Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered a gold standard for in vivo testing. iris-biotech.de These models are used to validate the efficacy of ADCs containing Val-Ala linkers. iris-biotech.degoogle.com The next frontier involves the use of tumor organoids and advanced hydrogel-based synthetic matrices that can mimic the dynamic remodeling of the extracellular matrix. nih.gov These models allow for the study of linker cleavage and ADC activity in a highly controlled, yet physiologically representative, environment.
Below is a table summarizing key research findings related to the validation of Val-Ala-PAB linker technology in various models.
| Model Type | Key Research Finding | Significance for Linker Validation | Reference |
|---|---|---|---|
| Isolated Enzymes & Plasma | Val-Ala linker is efficiently cleaved by Cathepsin B but shows high stability in human plasma. | Confirms the basic principle of tumor-specific cleavage versus systemic stability. | researchgate.net |
| 2D Cell Culture | ADCs with Val-Ala linkers show potent, target-specific cytotoxicity. | Provides initial proof-of-concept for linker-payload efficacy. | keio-school.jp |
| 3D Spheroid Culture | 3D models can reveal differences in ADC efficacy and internalization kinetics not seen in 2D cultures. | Offers a more accurate prediction of in vivo behavior by mimicking tumor micro-architecture. | researchgate.net |
| Patient-Derived Xenograft (PDX) Models | ADCs with cleavable Val-Ala linkers demonstrate significant anti-tumor activity in solid tumor PDX models. | Validates ADC efficacy in a complex, patient-relevant in vivo system. | iris-biotech.degoogle.com |
Microfluidic Systems for Kinetic Studies
The precise and controlled release of a therapeutic payload from an antibody-drug conjugate (ADC) is paramount to its efficacy and safety. For ADCs utilizing the this compound linker, this release is contingent upon the enzymatic cleavage of the valine-alanine (Val-Ala) dipeptide by lysosomal proteases, such as cathepsin B. A thorough understanding of the cleavage kinetics is therefore a critical aspect of ADC development. Emerging microfluidic technologies offer a powerful platform for conducting these kinetic studies with high precision and throughput, overcoming many limitations of traditional analytical methods.
Microfluidic systems enable the study of enzymatic reactions in picoliter to nanoliter volumes, providing a significant advantage in terms of reduced reagent consumption, which is particularly beneficial when working with expensive materials like ADCs and purified enzymes. nih.gov These systems allow for the rapid mixing of reactants and real-time monitoring of the cleavage process, often through integrated fluorescence detection. For instance, a model substrate containing the Val-Ala linker can be designed to release a fluorophore upon cleavage by cathepsin B, allowing for the direct measurement of reaction rates. researchgate.net
The high-throughput nature of microfluidic devices is a key advantage, facilitating the parallel analysis of numerous experimental conditions. researchgate.net This allows researchers to efficiently screen different ADC constructs, enzyme concentrations, and potential inhibitors, accelerating the optimization of linker design. Droplet-based microfluidics, in particular, can be used to perform thousands of discrete kinetic assays, generating statistically robust data on key enzymatic parameters. rsc.orgnih.gov
In comparative studies of dipeptide linkers, it has been shown that the Val-Ala linker is cleaved by cathepsin B at approximately half the rate of the more commonly studied valine-citrulline (Val-Cit) linker. cam.ac.ukiris-biotech.de While this suggests a slower payload release, the Val-Ala linker also exhibits lower hydrophobicity, a characteristic that can reduce the propensity for ADC aggregation, a significant challenge in manufacturing and formulation. iris-biotech.de Microfluidic systems provide an ideal environment to precisely quantify these kinetic differences and to study how modifications to the linker, such as the inclusion of a PEG4 spacer in this compound, influence both the cleavage rate and the physicochemical properties of the ADC.
Interactive Data Tables
Table 1: Comparison of Kinetic Analysis Methodologies
| Feature | Traditional Methods (e.g., HPLC, Plate-based assays) | Microfluidic Systems |
| Sample Volume | High (microliters to milliliters) | Low (nanoliters to picoliters) |
| Reagent Consumption | High | Low |
| Throughput | Low to Medium | High |
| Analysis Time | Hours to Days | Minutes to Hours |
| Data Points per Run | Limited | Thousands |
| Real-time Monitoring | Often requires sample quenching | Readily integrated |
| Control of Microenvironment | Moderate | High |
Table 2: Key Kinetic Parameters for Linker Cleavage
| Parameter | Description | Relevance to Val-Ala-PAB Linker |
| K_m (Michaelis-Menten Constant) | The substrate concentration at which the enzyme operates at half its maximum velocity. | Indicates the affinity of cathepsin B for the Val-Ala linker. A lower K_m suggests efficient binding even at low intracellular ADC concentrations. |
| k_cat (Catalytic Rate Constant) | The turnover number, representing the maximum number of substrate molecules converted to product per enzyme active site per unit of time. | Defines the maximum rate of payload release from the Val-Ala-PAB linker once bound to the enzyme. |
| k_cat/K_m (Catalytic Efficiency) | A measure of the overall efficiency of the enzyme for a specific substrate. | Provides a direct comparison of the cleavability of the Val-Ala linker against other dipeptide linkers (e.g., Val-Cit) and informs on the overall speed of drug release. |
| t_1/2 (Half-life) | The time required for half of the linker-drug conjugate to be cleaved. | A practical measure of the rate of drug release under specific enzymatic conditions. For example, the Val-Cit linker has a reported half-life of 240 minutes in the presence of cathepsin B. iris-biotech.de |
The adoption of microfluidic systems for the kinetic analysis of the Val-Ala-PAB linker and its derivatives represents a significant step forward in the rational design of next-generation ADCs. The ability to rapidly generate precise kinetic data will undoubtedly lead to the development of more effective and safer targeted cancer therapies.
Conclusion: Current Status and Prospects of Fmoc Peg4 Val Ala Pab in Chemical Biology Research
Recapitulation of the Compound's Significance as a Research Tool
Fmoc-PEG4-Val-Ala-PAB has established itself as a significant and versatile tool in the field of chemical biology, primarily serving as a sophisticated linker molecule for the development of advanced therapeutic and diagnostic agents. Its principal application lies in the construction of Antibody-Drug Conjugates (ADCs), a class of targeted therapies that deliver potent cytotoxic drugs directly to cancer cells. axispharm.commedchemexpress.com The modular design of this compound allows for the precise connection of a targeting moiety, such as an antibody, to a therapeutic payload. axispharm.com This strategic linkage is crucial for creating stable conjugates that can circulate in the bloodstream without prematurely releasing their toxic cargo, thereby minimizing off-target effects. axispharm.com
The significance of this compound extends to its role in proteomics research and drug discovery. Researchers utilize such linkers to create synthetic peptide libraries for screening and analyzing protein interactions, which aids in identifying binding motifs and functional domains within proteins. This capability is invaluable for understanding protein function and for the rational design of new therapeutic agents, including peptidomimetics and peptide-based drugs with enhanced stability and bioavailability. The adaptability of the this compound linker makes it a key component in the synthesis of complex biomolecules, enabling the exploration of novel therapeutic strategies for a range of diseases. axispharm.com
Summary of Key Design Principles and Functional Advantages
The efficacy of this compound as a research tool is rooted in a set of well-defined design principles that confer specific functional advantages. These have been pivotal in its adoption for the development of targeted therapies.
Key Design Principles:
| Component | Principle | Functional Advantage |
| Fmoc (Fluorenylmethyloxycarbonyl) Group | Amine Protection | The Fmoc group serves as a temporary protecting group for the primary amine. axispharm.combroadpharm.com This allows for controlled, sequential synthesis and conjugation, preventing unwanted side reactions. It can be readily removed under basic conditions to expose the amine for subsequent modification. broadpharm.com |
| PEG4 (Polyethylene Glycol) Spacer | Hydrophilicity and Spacing | The tetra-polyethylene glycol spacer enhances the solubility and stability of the entire conjugate in aqueous environments. axispharm.com It also provides spatial separation between the targeting molecule and the payload, which can reduce steric hindrance and help maintain the biological activity of both components. |
| Val-Ala (Valine-Alanine) Dipeptide | Enzymatic Cleavage Site | This dipeptide sequence is specifically designed to be recognized and cleaved by certain enzymes, most notably Cathepsin B, which is often overexpressed in the lysosomal compartments of tumor cells. axispharm.combroadpharm.com |
| PAB (p-Aminobenzyloxycarbonyl) Group | Self-Immolative Spacer | The PAB group acts as a self-immolative spacer. axispharm.com Following the enzymatic cleavage of the Val-Ala sequence, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, ensuring the efficient and traceless release of the active drug at the target site. |
Functional Advantages:
Outlook on Future Contributions to Drug Discovery and Delivery
The future contributions of this compound and its derivatives to drug discovery and delivery are poised to be substantial. As the demand for highly specific and potent therapeutic agents continues to grow, the need for sophisticated linker technologies will become even more critical.
The principles embodied in this compound are being applied to the next generation of ADCs with novel payloads and targeting antibodies. medchemexpress.com Furthermore, the versatility of this linker platform is being explored in the context of combination therapies, where multiple drugs could be attached to a single targeting molecule to combat drug resistance and improve treatment outcomes.
The application of such cleavable linkers is also expanding beyond oncology. The targeted delivery of anti-inflammatory agents, imaging agents, and other therapeutic modalities to specific tissues or cell types represents a promising area of research. The ability to tailor the cleavable sequence to be sensitive to different enzymes could allow for the development of therapies for a wide range of diseases characterized by specific enzymatic dysregulation.
Q & A
Basic Research Questions
Q. What is the role of each structural component in Fmoc-PEG4-Val-Ala-PAB for solid-phase peptide synthesis (SPPS)?
- Answer :
- Fmoc : Protects the N-terminal amine during SPPS, preventing unintended reactions. It is removed under basic conditions (e.g., piperidine) to enable peptide chain elongation .
- PEG4 : Enhances solubility, reduces aggregation, and improves biocompatibility. Its flexibility aids in spatial alignment during conjugation .
- Val-Ala dipeptide : Serves as an enzyme-cleavable linker, often targeted by proteases (e.g., cathepsin B) in tumor microenvironments for controlled drug release .
- PAB (para-aminobenzyl alcohol) : Stabilizes the self-immolative spacer, ensuring efficient payload release post-enzymatic cleavage .
- Methodology : Use MALDI-TOF or LC-MS to verify deprotection efficiency and monitor peptide elongation.
Q. How does this compound enhance the solubility and stability of antibody-drug conjugates (ADCs)?
- Answer :
- PEG4 reduces hydrophobicity, improving aqueous solubility and preventing ADC aggregation in systemic circulation .
- The Fmoc group ensures stability during synthesis but is removed post-conjugation to avoid steric hindrance in biological systems .
- PAB maintains linker integrity in plasma while enabling site-specific drug release in target tissues .
Advanced Research Questions
Q. What experimental strategies are recommended to balance the stability of this compound in systemic circulation with its enzymatic cleavage efficiency in target tissues?
- Answer :
- In vitro plasma stability assays : Incubate the linker in human plasma at 37°C and quantify intact linker via LC-MS over time .
- Enzyme kinetics studies : Use tumor lysates or recombinant proteases (e.g., cathepsin B) to measure cleavage rates under pH/temperature conditions mimicking tumor microenvironments .
- PEG length optimization : Test PEG2-PEG6 variants to balance hydrophilicity and steric effects on enzyme accessibility .
Q. How should researchers address contradictory data between in vitro and in vivo performance of ADCs incorporating this compound?
- Answer :
- Comparative studies : Conduct parallel in vitro (cell culture) and in vivo (mouse xenograft) experiments with identical linker-drug ratios .
- Variable control : Adjust enzyme concentrations in vitro to match tumor microenvironment levels.
- Mechanistic analysis : Use imaging techniques (e.g., PET/CT) to track linker cleavage and drug release in vivo .
Q. What analytical techniques are critical for characterizing the purity and structural integrity of this compound during synthesis?
- Answer :
- HPLC : Monitor purity (>95%) and detect impurities using reverse-phase C18 columns .
- LC-MS : Confirm molecular weight (MW: ~753.8 g/mol) and identify side products (e.g., incomplete Fmoc deprotection) .
- NMR : Validate PEG4 spacer integrity and dipeptide stereochemistry .
- Data Table :
| Parameter | Method | Acceptable Range |
|---|---|---|
| Purity | HPLC | ≥95% |
| Molecular Weight | LC-MS | 753.8 ± 2 Da |
| Solubility (PBS) | DLS | ≥5 mg/mL |
Q. How can researchers optimize this compound for site-specific conjugation in ADCs?
- Answer :
- Controlled conjugation : Use thiol-maleimide or click chemistry (e.g., azide-alkyne) to attach the linker to antibody hinge regions .
- Drug-to-antibody ratio (DAR) optimization : Adjust reaction stoichiometry and purify conjugates via size-exclusion chromatography (SEC) to achieve DAR = 4 .
- Stability testing : Validate linker-drug attachment under reducing/oxidizing conditions (e.g., 10 mM DTT or H2O2) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
